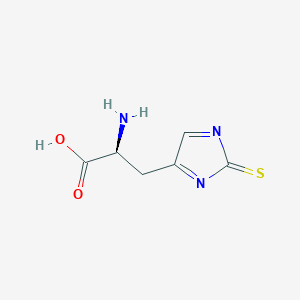
RDEA-436
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RDEA-436 is a second-generation mitogen-activated ERK kinase inhibitor for the treatment of cancer. RDEA119 and RDEA436 are two of the compounds from Ardea's MEK inhibitor research and development program. RDEA119 has shown potential as a potent and selective inhibitor of MEK, which is believed to play an important role in cancer cell proliferation, apoptosis and metastasis. Preclinical and clinical results suggest that RDEA119 has favorable properties, including oral dosing, excellent selectivity and limited retention in the brain, which, in turn, may result in a reduced risk of central nervous system (CNS) side effects.
Aplicaciones Científicas De Investigación
Dictyostelium Development and cAMP Signaling
- RDEA (RdeA protein) plays a critical role in the rapid development of the social amoeba Dictyostelium discoideum. It is involved in the regulation of cAMP signaling, which is essential for the organism's development and maturation processes. Disruption of RDEA or related genes leads to pronounced accumulation of cAMP at the vegetative stage, which is not observed in wild-type cells. This suggests that RDEA is part of a multistep phosphorelay system crucial for modulating the rate of development in Dictyostelium (Kim et al., 1998), (Chang et al., 1998).
Phosphorelay Networks in Eukaryotes
- Research indicates that the RDEA-REGA system in Dictyostelium is a eukaryotic phospho-relay network. RDEA may act as a phospho-transfer protein supplying phosphates to the response regulator, RegA. This interaction is crucial for regulating cAMP breakdown, a key process in the development and fruiting body maturation of Dictyostelium (Thomason et al., 1999).
Novel Adenylyl Cyclase Activity
- The disruption of the RDEA gene allows for the detection of novel adenylyl cyclase activity, which is not regulated by G-proteins and is relatively insensitive to stimulation by Mn2+ ions. This novel adenylyl cyclase activity is distinct from the known Dictyostelium adenylyl cyclases and plays a role in the organism's development (Kim et al., 1998).
Propiedades
Nombre IUPAC |
NONE |
|---|---|
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
soluble in DMSO, not soluble in water. |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
RDEA436; RDEA-436; RDEA 436. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



